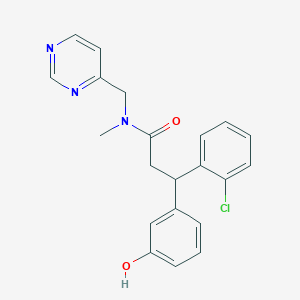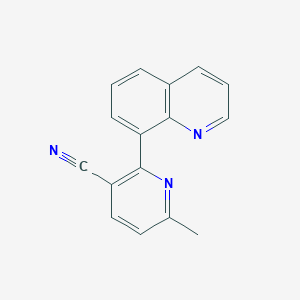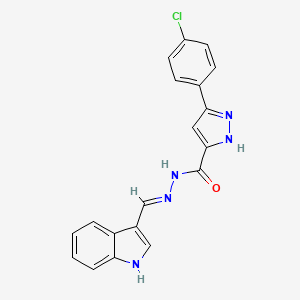![molecular formula C23H28N2O B6122062 3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DENAQ, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. DENAQ belongs to the class of compounds known as diazabicyclooctanes and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DENAQ is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is thought to be responsible for the anticonvulsant and antinociceptive effects of DENAQ.
Biochemical and Physiological Effects:
DENAQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. DENAQ has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DENAQ in lab experiments is its unique chemical properties. DENAQ has been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using DENAQ in lab experiments is its potential toxicity. DENAQ has been shown to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DENAQ. One area of research is the development of new derivatives of DENAQ with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of DENAQ, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of DENAQ in combination with other drugs could lead to the development of new treatment strategies for various diseases.
Métodos De Síntesis
The synthesis of DENAQ involves the reaction of 2,4-pentanedione and 2,6-dimethylaniline in the presence of an acid catalyst. This reaction results in the formation of a bicyclic intermediate, which is then oxidized to form DENAQ. The synthesis of DENAQ is relatively straightforward and can be achieved in high yields with good purity.
Aplicaciones Científicas De Investigación
DENAQ has been widely used in scientific research due to its unique chemical properties. It has been shown to exhibit a range of biological activities, including inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. DENAQ has also been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects.
Propiedades
IUPAC Name |
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-3-24-15-22(19-11-7-5-8-12-19)17-25(4-2)18-23(16-24,21(22)26)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSAZPDUHAUUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)CC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)

![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine](/img/structure/B6122020.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)

![2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)

amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)
![3-methoxy-1-[(4-nitrobenzoyl)amino]-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate](/img/structure/B6122066.png)
![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)
![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)